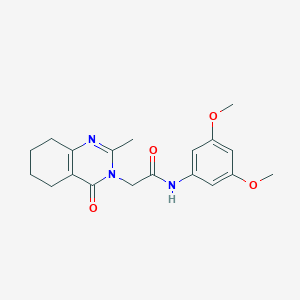
N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C23H30N2O4
- Molecular Weight : 398.50 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(=O)N(C1=C(C(=C(C=C1OC)OC)C(=O)N2CCCCC2=O)C2=CC(=C(C=C2)OC)OC)
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O4 |
| Molecular Weight | 398.50 g/mol |
| IUPAC Name | This compound |
| LogP | 4.242 |
| Water Solubility (LogSw) | -4.35 |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been included in various screening libraries targeting cancer pathways.
The compound appears to exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival. For instance:
- Aurora Kinase Inhibition : It has been found to inhibit Aurora A and B kinases which play crucial roles in mitosis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, the compound has shown potential anti-inflammatory and analgesic effects in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Inflammatory Markers : A study demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation.
- Analgesic Activity Assessment : In pain models (e.g., formalin test), the compound significantly reduced pain responses compared to control groups.
Antimicrobial Activity
Emerging evidence suggests that this compound may also possess antimicrobial properties against a range of pathogens.
- Bacterial Strains Tested : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The antimicrobial activity may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits Aurora kinases; induces apoptosis |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Analgesic | Significant pain response reduction |
| Antimicrobial | Effective against various bacterial strains |
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12-20-17-7-5-4-6-16(17)19(24)22(12)11-18(23)21-13-8-14(25-2)10-15(9-13)26-3/h8-10H,4-7,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYFEWFYDGZIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













